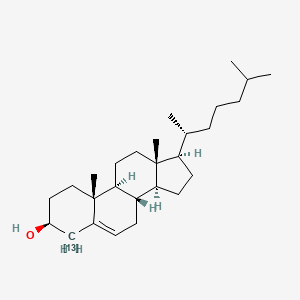

Cholesterol-4-13C

Description

Significance of Stable Isotope Tracers in Metabolic Studies

Stable isotope tracers, such as those incorporating 13C, are invaluable in metabolic research because they allow scientists to follow the fate of specific molecules through complex biochemical reactions without altering the molecule's biological function nih.govckisotopes.com. Unlike radioactive isotopes, stable isotopes are non-radioactive, posing no biological hazard and simplifying handling and disposal procedures ckisotopes.comlongdom.org. This inherent safety makes them particularly suitable for studies involving humans and for long-term investigations longdom.orgnih.gov.

Stable isotope tracing provides unparalleled insights into the metabolic "wiring" of cells and organisms, enabling the quantification of metabolic reactions in vivo nih.govckisotopes.com. By introducing a labeled substrate, researchers can track its conversion into downstream metabolites, thereby elucidating metabolic pathways, identifying key regulatory points, and understanding the impact of genetic alterations or therapeutic interventions on cellular metabolism nih.govisotope.com. In lipidomics, stable isotope-labeled compounds serve as internal standards, crucial for the accurate quantification of lipid species and for normalizing data affected by variations in sample preparation or analytical instrument response ckisotopes.comisotope.comresearchgate.netrsc.orgscispace.com.

Evolution of Isotopic Labeling Techniques for Cholesterol Pathway Elucidation

The study of cholesterol metabolism has a long history, with early investigations relying on chemical analyses and later on radioactive isotopes like 14C and 3H portlandpress.com. While radioisotopes offered high sensitivity, their use was limited by safety concerns and disposal challenges portlandpress.com. The advent of advanced mass spectrometry (MS) techniques, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), revolutionized the field by enabling the sensitive and precise detection of stable isotopes nih.govckisotopes.comlongdom.orgmdpi.com.

The development of techniques like isotopomer spectral analysis (ISA) and metabolic flux analysis (MFA) has been pivotal. These methods utilize the mass shifts introduced by stable isotopes to quantify the flow of carbon atoms through metabolic networks, including the intricate pathways of cholesterol biosynthesis elifesciences.orgfrontiersin.orgresearchgate.netnih.govnih.gov. The ability to synthesize and detect specific positional isotopes, such as Cholesterol-4-13C, further refines these studies, allowing researchers to trace the origin and fate of particular carbon atoms within the complex sterol structure acs.orgnih.govnih.gov. This evolution from broad radioactive labeling to precise, stable isotope tracing has significantly enhanced the depth and accuracy of metabolic research.

Distinguishing Features and Advantages of 13C-Labeled Cholesterol as a Research Probe

13C-labeled cholesterol offers several key advantages that make it a preferred tool in modern biochemical research:

Non-Radioactive Nature: As a stable isotope, 13C poses no radiation hazard, making it safe for in vivo studies, including those in humans, and simplifying laboratory procedures ckisotopes.comlongdom.org.

High Detectability and Quantifiability: Modern mass spectrometry techniques can detect and quantify 13C enrichment with high precision, even within the large endogenous pool of cholesterol nih.govckisotopes.comnih.govresearchgate.net. This allows for accurate tracking of cholesterol metabolism over extended periods nih.govresearchgate.net.

Metabolic Flux Analysis (MFA): 13C-labeled cholesterol is a cornerstone of MFA, a quantitative approach to understanding metabolic pathways. By feeding cells or organisms with 13C-cholesterol, researchers can map the flow of carbon atoms through the complex cholesterol biosynthetic pathways elifesciences.orgresearchgate.netnih.gov. This enables the determination of pathway utilization, intermediate turnover rates, and the impact of various biological conditions or treatments on these processes.

Site-Specific Labeling: The ability to synthesize cholesterol with 13C incorporated at specific positions, such as the carbon at position 4 (this compound), allows for highly detailed mechanistic studies. This precision enables researchers to track the incorporation of specific carbon atoms into different intermediates and final products, providing granular insights into the stereochemistry and regulation of metabolic steps acs.orgnih.govnih.gov.

Internal Standards: 13C-labeled lipids, including cholesterol, are frequently used as internal standards in quantitative lipidomics. Their identical chemical behavior but distinct mass allows for accurate normalization of analytical data, compensating for variations in sample preparation, extraction, and ionization efficiency ckisotopes.comisotope.comrsc.orgscispace.com.

Research Findings: Studies employing stable isotope labeling have revealed significant tissue-specific differences in cholesterol biosynthesis. For instance, research using stable isotope methods and isotopomer analysis demonstrated that while the canonical Kandutsch-Russell (K-R) pathway was not observed, a modified K-R (MK-R) pathway exists alongside the Bloch pathway elifesciences.org. The relative contribution of these pathways varies considerably across different tissues, highlighting the adaptability of cholesterol synthesis to cellular and organismal needs.

Table 1: Tissue-Specific Utilization of Cholesterol Biosynthetic Pathways

| Tissue | Dominant Pathway | Proportional Flux via Bloch Pathway (%) | Proportional Flux via Modified K-R Pathway (%) | Analytical Method Used |

| Testes | Bloch | ~97 | ~3 | Stable isotope labeling and isotopomer analysis elifesciences.org |

| Adrenal Gland | Bloch | ~97 | ~3 | Stable isotope labeling and isotopomer analysis elifesciences.org |

| Preputial Gland | Modified K-R | ~8 | ~92 | Stable isotope labeling and isotopomer analysis elifesciences.org |

| Human Skin Fibroblasts | Varies | Varies | Varies | LC-MS/MS and deuterium (B1214612) oxide (D2O) labeling elifesciences.org |

Note: The "Modified K-R Pathway" is described as a hybrid pathway where the process switches from the Bloch pathway after certain steps, as opposed to the originally described canonical K-R pathway elifesciences.org.

The high isotopic enrichment achievable, often exceeding 85% for labeled carbons, and the robust reproducibility of labeling methods further underscore the utility of 13C-labeled cholesterol in detailed biochemical investigations acs.orgnih.gov. These features collectively position 13C-labeled cholesterol as a precise and powerful probe for unraveling the complexities of lipid metabolism.

Compound List:

Cholesterol

this compound

13C-labeled cholesterol

Deuterium (2H)

13C-L-arginine

14C-cholesterol

3H-cholesterol

13C-glucose

13C-acetate

2H,13C-acetate

2H,13C-cholesterol

[23,24,25,26,27-13C5]cholesterol

[13C]cholesterol

13C-labeled fatty acids

13C-labeled lipids

13C-labeled internal standards (13C-IS)

Deuterium oxide (D2O)

Acetyl-CoA

Lathosterol

Squalene (B77637) oxide

Bloch pathway intermediates

Kandutsch-Russell (K-R) pathway intermediates

Modified K-R (MK-R) pathway intermediates

Tricarboxylic acid (TCA) cycle intermediates

UDP-GlcNAc

UDP-glucose

Succinate

Fumarate

Malate

Succinyl-CoA

Fatty acids

Ceramides

Phospholipids

Lysophospholipids

Triacylglycerides

Carnitine/Acylcarnitines

Cholesteryl acetate (B1210297) (CE)

[d7]-17:0 CE

17:0 CE

[d4]-cholesterol

ApoA-I

ApoB

VLDL

HDL

LDL

Lipoprotein (a)

GM1 glycolipid

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i17+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVYWMOMLDIMFJA-CHMPPTJKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H]([13CH2]4)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99964-70-2 | |

| Record name | (4-13C)Cholesterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099964702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Advanced Analytical Methodologies For13c Labeled Cholesterol Quantification and Characterization

Mass Spectrometry-Based Techniques

Mass spectrometry (MS) has emerged as a cornerstone for analyzing cholesterol and its isotopically labeled counterparts. Its high sensitivity, specificity, and ability to differentiate molecules based on mass-to-charge ratio make it indispensable for quantifying 13C-cholesterol in complex biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) and Tandem Mass Spectrometry (GC/MS/MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a widely adopted technique for cholesterol analysis. It involves separating volatile derivatives of cholesterol before detection by MS. Tandem mass spectrometry (MS/MS) further enhances specificity and sensitivity by fragmenting selected precursor ions and monitoring specific product ions.

Isotope Dilution Mass Spectrometry (ID-MS) represents a gold standard for accurate quantification of analytes like cholesterol. In this approach, a known amount of an isotopically labeled analog, such as 13C-cholesterol, is added to the sample as an internal standard (IS). The IS behaves identically to the native analyte during sample preparation, extraction, and ionization, thereby compensating for any losses or variations in these processes. The ratio of the native cholesterol signal to the 13C-cholesterol signal in the mass spectrometer allows for precise determination of the absolute cholesterol concentration.

GC-IDMS methods typically require the derivatization of cholesterol into more volatile compounds, such as trimethylsilyl (B98337) (TMS) ethers, prior to GC separation nih.govnih.gov. Studies have demonstrated the exceptional accuracy and precision of GC-IDMS for cholesterol quantification, with typical coefficients of variation (CVs) often below 1% nih.govnih.govscilit.com. For instance, the US National Institute of Standards and Technology (NIST) has established GC-IDMS as a reference measurement procedure nih.govresearchgate.net.

Table 1: Performance Metrics of GC-IDMS for Cholesterol Quantification

| Method | Internal Standard | Typical CV (%) | Typical Bias (%) | Key Finding | Reference(s) |

| GC-IDMS | 13C-Cholesterol | < 0.5 - 1.0 | 0.5 - 1.6 | High accuracy and precision, recognized as a reference method; better performance than deuterated standards | researchgate.net, nih.gov, nih.gov, scilit.com, psu.edu |

| GC-IDMS | Cholesterol-3,4-13C2 | 0.1 - 0.8 | N/A | Demonstrated good repeatability and reproducibility for serum cholesterol analysis | researchgate.net |

The use of 13C-labeled cholesterol as an IS effectively compensates for signal variability, leading to more accurate measurements nih.gov. For example, Cholesterol-3,4-13C2 has been utilized as an internal standard, achieving good repeatability (0.1-0.8% RSD) and reproducibility (<0.24% RSD) in serum cholesterol analysis researchgate.net. Furthermore, 13C-labeled cholesterol has been shown to provide superior accuracy and precision compared to its deuterated counterparts nih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variant (LC-MS/MS) offer a powerful alternative for cholesterol analysis, often circumventing the need for derivatization required in GC-MS biorxiv.orgmdpi.com. This technique is highly valued for its sensitivity, speed, and applicability in lipidomics, enabling the simultaneous quantification of cholesterol and its esterified forms biorxiv.orgbiorxiv.org.

LC-MS/MS methods, often employing electrospray ionization (ESI), are considered a gold standard for the analysis of steroid substances nih.govresearchgate.net. The use of 13C-cholesterol as an internal standard in LC-MS/MS further enhances quantitative accuracy by correcting for matrix effects and variations in ionization efficiency thermofisher.com. Studies have reported significant correlations between LC-MS/MS and GC-MS methods for cholesterol quantification, indicating comparable accuracy researchgate.net. For instance, LC-IDMS methods have shown mean imprecision values close to those obtained by GC-IDMS psu.edu, and coefficients of variation only slightly larger than conventional GC-MS, with mean values agreeing within 1% nih.gov.

Table 2: Performance Metrics of LC-MS/MS for Cholesterol Analysis

| Method | Internal Standard | Typical CV (%) | Typical Correlation (vs GC-MS) | Key Finding | Reference(s) |

| LC-MS/MS | 13C-Cholesterol | ~0.72 | r = 0.946 (for cholesterol) | Sensitive, robust, often avoids derivatization, considered a gold standard for steroid analysis | nih.gov, biorxiv.org, psu.edu, biorxiv.org, researchgate.net, nih.gov |

| ESI-MS/MS | Labeled standards | N/A | N/A | Requires derivatization to acetylated cholesterol for optimal detection by ESI-MS | nih.gov |

While some LC-MS/MS protocols may involve derivatization (e.g., to acetylated cholesterol for ESI-MS/MS) nih.gov, others are capable of analyzing cholesterol directly, offering improved sample throughput and simplicity biorxiv.orgmdpi.com. LC-MS methods can also provide better chromatographic resolution for certain sterols compared to GC-MS mdpi.com.

Isotope Ratio Mass Spectrometry (IRMS) and Gas Chromatography-Combustion-IRMS (GC-C-IRMS)

Isotope Ratio Mass Spectrometry (IRMS) and its hyphenated form, Gas Chromatography-Combustion-IRMS (GC-C-IRMS), are specialized techniques designed for the precise measurement of stable isotope ratios, such as the 13C/12C ratio. GC-C-IRMS combines the separation power of GC with the high sensitivity and accuracy of IRMS, typically by combusting the GC effluent into CO2 for isotopic analysis.

These methods are particularly powerful for studying cholesterol metabolism, tracing the incorporation of 13C-labeled precursors, and determining isotopic enrichment levels in biological samples capes.gov.brresearchgate.netnih.govtandfonline.com. GC-C-IRMS offers significantly higher sensitivity and accuracy for detecting low levels of 13C enrichment compared to conventional GC-MS researchgate.netresearchgate.netnih.govnih.gov. For instance, GC-C-IRMS has demonstrated approximately 15-fold lower detection limits for 13C-cholesterol compared to GC/MS researchgate.netnih.gov.

Table 3: Comparison of Detection Limits and Precision for 13C-Cholesterol Analysis

| Technique | Analyte/Measurement | Detection Limit (13C-Cholesterol) | Precision (CV) | Key Finding | Reference(s) |

| GC-C-IRMS | 13C Enrichment | 0.004 mol% (for TMS-cholesterol) | High | ~15-fold lower detection limits than GC/MS; more accurate at low enrichment; precise and linear over large scales | researchgate.net, nih.gov, nih.gov |

| GC/MS | 13C Enrichment | 0.06 mol% | Moderate | Less sensitive for low enrichment; provides isotopologue distribution data | researchgate.net, nih.gov |

| GC-C-IRMS | Isotope Ratio | N/A | High | Precise and reproducible for kinetic studies, especially at low enrichment levels | researchgate.net, nih.gov |

| GC/MS | Isotope Ratio | N/A | Moderate | Less reproducible and accurate at low enrichment compared to GC-C-IRMS | researchgate.net, nih.gov |

Ambient Ionization Mass Spectrometry (AIMS) in Cholesterol Analysis

Ambient Ionization Mass Spectrometry (AIMS) encompasses a range of techniques, such as Direct Analysis in Real Time (DART) and Desorption Electrospray Ionization (DESI), that enable rapid analysis of samples with minimal or no prior preparation researchgate.net. These methods are attractive for high-throughput screening and in situ measurements. While AIMS has been applied to the rapid quantification of cholesterol nih.govresearchgate.net, specific applications detailing the quantification of 13C-labeled cholesterol using these techniques are less prevalent in the literature compared to GC-MS or LC-MS/MS. Nevertheless, AIMS offers potential for future developments in the rapid assessment of labeled compounds.

Quantitative Strategies in Lipidomics using 13C-Internal Standards

In the field of lipidomics, accurate quantification of lipid species within complex biological samples is paramount. Stable isotope-labeled internal standards, such as various forms of 13C-cholesterol, are indispensable for achieving this accuracy and precision thermofisher.comnih.gov. These labeled standards are added to samples early in the analytical workflow to account for variations in sample preparation, extraction efficiency, and ionization suppression that can occur during mass spectrometric analysis thermofisher.com.

The use of 13C labels is generally preferred over deuterium (B1214612) labels in lipidomics due to the potential for deuterium exchange in protic environments, which can lead to a loss of labeling accuracy nih.gov. The selection of an appropriate 13C-labeled internal standard, with a similar chemical structure and ionization behavior to the target analyte, is crucial for robust quantitative lipidomics thermofisher.com. These strategies enable the determination of lipid turnover kinetics and the comprehensive profiling of lipid metabolism acs.orgresearchgate.net. A variety of 13C-labeled cholesterol compounds, including Cholesterol-4-13C, Cholesterol-3,4-13C2, and Cholesterol-25,26,27-13C3, are commercially available to support these quantitative efforts caymanchem.comsigmaaldrich.comsigmaaldrich.com.

Compound Table

Applications Of13c Labeled Cholesterol in Elucidating Biological Pathways and Metabolic Fluxes

Tracing Cholesterol Biosynthesis Pathways

The de novo synthesis of cholesterol is a fundamental process in most animal cells. ¹³C-labeled compounds have been instrumental in dissecting the intricate steps of this pathway in various cellular contexts.

Investigation of De Novo Cholesterol Synthesis in Cellular Systems (e.g., Hepatocytes, Neurons, Cancer Cells)

Stable isotope tracing has become a cornerstone for investigating de novo cholesterol synthesis across different cell types. In hepatocytes, the primary site of cholesterol synthesis, studies using ¹³C-labeled precursors like [¹³C]acetate or [¹³C]glutamine have enabled the quantification of cholesterol production rates. researchgate.netnih.govresearchgate.netuni-stuttgart.de For instance, transient ¹³C-flux analysis in primary rat hepatocytes revealed the significant impact of statins on reducing the flux through the cholesterol pathway. researchgate.netnih.gov

In the context of the brain, where local cholesterol synthesis is vital for neuronal function, ¹³C-labeling studies have demonstrated the brain's capacity for de novo synthesis. Research in neonatal rats using uniformly ¹³C-enriched polyunsaturated fatty acids showed ¹³C enrichment in brain cholesterol, indicating its synthesis within the brain itself. nih.gov This is crucial as the blood-brain barrier largely prevents the uptake of cholesterol from circulation.

Cancer cells often exhibit altered metabolic pathways to support their rapid proliferation, including an increased demand for cholesterol. d-nb.info Metabolic flux analysis using ¹³C tracers helps to delineate these altered pathways. d-nb.infonih.gov Studies have shown that cancer cells can reprogram their metabolism to enhance de novo fatty acid and cholesterol synthesis. nih.gov

Differentiation and Relative Contributions of Bloch and Kandutsch-Russell Pathways in Diverse Tissues

Cholesterol biosynthesis can proceed through two main parallel routes: the Bloch and the Kandutsch-Russell (K-R) pathways. nih.govontosight.ai These pathways differ in the timing of the reduction of the Δ24 double bond in the sterol side chain. nih.gov Historically, distinguishing the flux through these pathways has been challenging due to the structural similarity of their intermediates. nih.govelifesciences.org

The application of stable isotope labeling, often using deuterium (B1214612) oxide (D₂O) in combination with mass spectrometry, has been a breakthrough in this area. nih.govelifesciences.org A comprehensive study in mice revealed surprising tissue-specific preferences for these pathways. nih.govelifesciences.org Contrary to the long-held belief that the canonical K-R pathway was widely used, the study found that no tissue utilized it. Instead, a modified K-R (MK-R) pathway was identified. nih.govelifesciences.org The relative contribution of the Bloch pathway varied dramatically across tissues, from as low as 8% in the preputial gland to as high as 97% in the testes. nih.govelifesciences.org The liver was found to utilize both the Bloch and the MK-R pathways, with approximately half of the sterol flux going through each. elifesciences.org This research highlights that the architecture of the cholesterol biosynthetic pathway is highly variable and tissue-specific. nih.govelifesciences.org

Analysis of Sterol Intermediates Turnover Rates using ¹³C-Tracers

The intermediates in the cholesterol synthesis pathway have much smaller pool sizes and faster turnover rates compared to the final product, cholesterol. researchgate.net This characteristic makes them sensitive indicators of the synthetic activity. Using ¹³C-labeled precursors like [1-¹³C]acetate allows for the measurement of the labeling of these intermediates over time. researchgate.netresearchgate.net

Studies in HepG2 cells, a human liver cancer cell line, have demonstrated that the labeling of sterol intermediates such as lathosterol, lanosterol (B1674476), and dihydrolanosterol (B1674475) can be tracked following incubation with [1-¹³C]acetate. researchgate.net By monitoring the incorporation and subsequent decay of the ¹³C label, researchers can calculate the fractional de novo synthesis and turnover rates of these intermediates. researchgate.net This provides a dynamic view of the cholesterol synthesis pathway and how it is regulated. researchgate.net For example, the rapid turnover of these intermediates means their isotopic enrichment can provide a more immediate and accurate picture of the lipogenic acetyl-CoA pool enrichment compared to measuring the much larger and slower-turning cholesterol pool. researchgate.net

Quantification of Biosynthesis Rates via Transient ¹³C-Flux Analysis

Metabolic flux analysis (MFA) using ¹³C tracers is a powerful technique to quantify the rates (fluxes) of metabolic pathways. d-nb.info While traditional MFA often assumes a metabolic steady state, transient ¹³C-flux analysis allows for the study of dynamic systems where fluxes are changing over time. researchgate.netuni-stuttgart.de This is particularly relevant for understanding how cells respond to stimuli or drugs.

Studies of Cholesterol Absorption and Excretion

Besides de novo synthesis, the body's cholesterol pool is also influenced by the absorption of dietary cholesterol and the excretion of cholesterol and its metabolites. ¹³C-labeled cholesterol is a key tool in quantifying these processes.

Measurement of Dietary Cholesterol Absorption using Dual Stable Isotope Tracers (e.g., ¹³C and ²H)

The dual stable isotope method is a widely used and reliable technique for measuring the percentage of dietary cholesterol absorbed by the intestine. bioscientifica.combioscientifica.comresearchgate.netnih.gov This method involves the simultaneous administration of two different isotopically labeled forms of cholesterol: one orally and one intravenously. nih.govnih.gov Typically, a deuterium-labeled (e.g., ²H) cholesterol is given orally with a meal, while a ¹³C-labeled cholesterol is administered intravenously. bioscientifica.combioscientifica.comnih.gov

After a few days, allowing for the tracers to distribute in the plasma, a blood sample is taken. researchgate.netnih.gov The ratio of the oral tracer to the intravenous tracer in the plasma is then measured using gas chromatography-mass spectrometry (GC-MS). nih.gov This ratio directly reflects the fraction of the oral cholesterol dose that was absorbed into the bloodstream. researchgate.net This technique has been shown to be precise and safe, allowing for repeated measurements in the same individual. nih.gov

Studies using this method have provided valuable data on cholesterol absorption in various populations. For instance, in a study with 94 normal subjects, cholesterol absorption ranged widely from 29.0% to 80.1%, with an average of 56.2%. nih.gov Another study involving 16 healthy subjects on a Step One Diet reported an average absorption of 53.5%. nih.gov These studies have also been used to investigate the effects of various factors, such as diet and genetics, on cholesterol absorption efficiency. nih.gov

Table 1: Research Findings on Cholesterol Absorption using Dual Stable Isotope Tracers

| Study Population | Oral Tracer | Intravenous Tracer | Mean Cholesterol Absorption (%) | Key Findings | Reference |

|---|---|---|---|---|---|

| 16 healthy subjects | [²H₆]cholesterol | [¹³C₅]cholesterol | 53.5 ± 8.5 | Method is precise and safe for repeated measurements. | nih.gov |

| 94 normal subjects | Cholesterol tracer with 5 extra mass units | Cholesterol tracer with 6 extra mass units | 56.2 ± 12.1 | Absorption was significantly higher in African-Americans. No significant difference between men and women. | nih.gov |

| Adult volunteers | [²H]cholesterol | [¹³C]cholesterol | 50-70 | The dual stable isotope method is a promising contemporary approach for assessing cholesterol absorption. | researchgate.netnih.gov |

Table 2: Compound Names

| Compound Name |

|---|

| [1-¹³C]acetate |

| [¹³C]acetate |

| [¹³C]glutamine |

| [¹³C₅]cholesterol |

| [²H₆]cholesterol |

| ¹³C-labeled cholesterol |

| Acetyl-CoA |

| Atorvastatin |

| Cholesterol |

| Dehydrolanosterol |

| Desmosterol |

| Dihydrolanosterol |

| Lathosterol |

| Squalene (B77637) |

| Zymosterol |

Discrimination of Exogenous and Endogenous Contributions to Fecal Sterol Pools

A fundamental application of ¹³C-labeled cholesterol is in distinguishing between cholesterol that originates from the diet (exogenous) and cholesterol that is synthesized within the body (endogenous). nih.govresearchgate.net By administering ¹³C-cholesterol orally, researchers can track its journey through the gastrointestinal tract and its subsequent excretion. jordan.im The analysis of fecal neutral sterols for ¹³C enrichment allows for the precise quantification of how much dietary cholesterol is absorbed versus how much is directly excreted. nih.gov

This methodology is crucial for understanding cholesterol homeostasis. nih.gov The body's ability to discriminate between cholesterol and other dietary sterols, like plant sterols, is a key physiological process. nih.gov Isotope-based studies have been instrumental in confirming that while a significant portion of dietary cholesterol is absorbed, the vast majority of plant sterols are excreted. nih.gov This discrimination is vital for preventing the accumulation of potentially harmful xenosterols.

The use of stable isotope tracers, analyzed by techniques like gas chromatography-mass spectrometry (GC-MS), has superseded older methods involving radioisotopes, providing a safer approach for studies in diverse human populations. nih.gov This technique has been pivotal in determining that in healthy adults, cholesterol absorption efficiency is typically in the range of 50-70%. researchgate.net

| Parameter | Description | Typical Findings with ¹³C-Cholesterol |

| Exogenous Cholesterol | Cholesterol derived from dietary intake. | Traced by oral administration of ¹³C-cholesterol to quantify absorption and excretion. |

| Endogenous Cholesterol | Cholesterol synthesized within the body (de novo synthesis) or from bile. | Measured by analyzing the dilution of the ¹³C-label in the fecal pool. |

| Fecal Neutral Sterols | Unabsorbed dietary cholesterol and un-reabsorbed endogenous cholesterol excreted in feces. | Isotopic analysis provides a direct measure of the contribution of dietary cholesterol to this pool. |

| Cholesterol Absorption Efficiency | The percentage of dietary cholesterol that is absorbed by the intestine. | Determined to be approximately 50-70% in healthy individuals using dual-isotope methods. researchgate.net |

Elucidation of Lipoprotein Metabolism and Cholesterol Transport

Cholesterol-4-¹³C is an invaluable tracer for investigating the complex dynamics of lipoprotein metabolism and cholesterol transport throughout the circulatory system. nih.gov These processes are central to the development and prevention of cardiovascular diseases. portlandpress.com

Tracing Lipid and Apolipoprotein Kinetics in Lipoprotein Fractions (e.g., VLDL, LDL, HDL)

By introducing ¹³C-cholesterol into the system, either orally or intravenously, scientists can monitor its incorporation into and movement between different lipoprotein fractions: very-low-density lipoprotein (VLDL), low-density lipoprotein (LDL), and high-density lipoprotein (HDL). nih.gov Serial blood sampling and subsequent analysis of the ¹³C enrichment in the cholesterol and cholesteryl esters within each isolated lipoprotein fraction allow for the determination of key kinetic parameters. nih.gov

These kinetic studies provide a dynamic view of lipid metabolism that static concentration measurements cannot. frontiersin.org They reveal the rates of production, interconversion, and catabolism of these lipoprotein particles. portlandpress.com For instance, such studies can show how rapidly VLDL particles are secreted by the liver, converted to LDL, and ultimately cleared from circulation. frontiersin.org This information is critical for understanding dyslipidemias, such as those associated with metabolic syndrome. portlandpress.com

Kinetic studies using stable isotopes have revealed:

The role of VLDL associated with chylomicrons in the initial transport of dietary cholesterol. nih.gov

That HDL can be a source of cholesteryl esters for VLDL. nih.gov

The differential exchangeability of free cholesterol among VLDL, LDL, and HDL particles. nih.gov

| Lipoprotein Fraction | Primary Role in Cholesterol Transport | Kinetic Insights from ¹³C-Cholesterol Tracing |

| VLDL | Transports endogenously synthesized triglycerides and cholesterol from the liver to peripheral tissues. frontiersin.org | Determination of hepatic secretion rates and conversion to LDL. ahajournals.org |

| LDL | Delivers cholesterol to peripheral tissues and the liver. frontiersin.org | Measurement of production rates from VLDL and fractional catabolic rates. ahajournals.org |

| HDL | Mediates reverse cholesterol transport, moving cholesterol from peripheral tissues back to the liver. ahajournals.org | Tracing the movement of cholesterol from tissues into the HDL particle and its subsequent metabolic fate. nih.gov |

Investigation of Reverse Cholesterol Transport Mechanisms and Pathways

Reverse cholesterol transport (RCT) is the crucial process by which excess cholesterol from peripheral tissues, such as macrophages in the arterial wall, is returned to the liver for excretion. ahajournals.orgmdpi.com This pathway is considered a primary anti-atherogenic mechanism of HDL. ahajournals.org Using ¹³C-cholesterol, researchers can trace this pathway in vivo. ahajournals.org

The first step, cholesterol efflux, involves the movement of ¹³C-labeled cholesterol from cells to an acceptor particle in the plasma, typically HDL. mdpi.com Subsequent steps, including the esterification of cholesterol by lecithin-cholesterol acyltransferase (LCAT) and its uptake by the liver, can also be monitored. ahajournals.orgmdpi.com Ultimately, the appearance of the ¹³C label in fecal neutral sterols and bile acids provides a definitive measure of the completion of the RCT pathway, from the plasma pool to excretion. ahajournals.org These studies have been essential for quantifying the efficiency of RCT and for evaluating potential therapeutic interventions aimed at enhancing this protective pathway. ahajournals.orgelsevier.es

Analysis of Hepatic Cholesterol Metabolism and Secretion Mechanisms

The liver is the central organ for cholesterol homeostasis, responsible for both synthesis and excretion. nih.gov ¹³C-labeled cholesterol tracers are used to investigate the intricate details of hepatic cholesterol processing. By combining intravenous administration of ¹³C-cholesterol with the analysis of lipoproteins and bile, the pathways of cholesterol uptake, esterification, and secretion can be dissected. ahajournals.orgnih.gov

Studies have shown that the liver maintains distinct precursor pools of cholesterol destined for different fates: secretion into bile or incorporation into VLDL particles. nih.gov Using isotopic methods, it's possible to quantify the rate of biliary cholesterol secretion and its relationship to the cholesterol delivered to the liver by different lipoprotein particles, such as HDL. nih.govnih.gov This research is vital for understanding conditions like cholestatic liver disease and cholesterol gallstone disease. nih.govnih.gov

Intermediary Metabolism and Pathway Elucidation Beyond Cholesterol Synthesis

The utility of ¹³C-labeled compounds extends beyond tracing the fate of a single molecule. By using ¹³C-labeled precursors, researchers can map the flow of carbon atoms through various interconnected metabolic pathways.

Mapping Carbon Flow from Diverse Precursors into Cholesterol and Related Sterols

Instead of using labeled cholesterol, administering simpler ¹³C-labeled precursors like [¹³C]acetate or [¹³C]glucose allows for the investigation of de novo cholesterol synthesis. nih.govacs.org The incorporation of the ¹³C label into newly synthesized cholesterol and its intermediates can be measured, providing a rate of synthesis. researchgate.net

This approach, known as metabolic flux analysis, can reveal the relative contributions of different carbon sources to the sterol backbone. nih.govvanderbilt.edu For example, feeding studies with [¹³C]leucine versus [¹³C]glucose can help distinguish between different initial steps in the isoprenoid synthesis pathway. acs.org This level of detail is crucial for understanding how cholesterol synthesis is regulated and how it is affected by various factors, such as diet or drugs like statins. researchgate.net For instance, studies have quantified the significant reduction in the flux through the cholesterol synthesis pathway in response to statin treatment. researchgate.net

| Precursor | Pathway Traced | Metabolic Insights |

| [¹³C]Acetate | De novo cholesterol synthesis via the mevalonate (B85504) pathway. nih.gov | Quantifies the rate of cholesterol production and the contribution of the acetyl-CoA pool. researchgate.net |

| [¹³C]Glucose | Carbon flow from glycolysis and the TCA cycle into acetyl-CoA for sterol synthesis. acs.org | Elucidates the link between carbohydrate metabolism and lipogenesis. |

| [¹³C]Leucine | Contribution of amino acid catabolism to the HMG-CoA pool for isoprenoid synthesis. acs.org | Differentiates sources of carbon for the initial building blocks of cholesterol. |

This detailed mapping of carbon flow provides a systems-level view of metabolism, highlighting how interconnected pathways are coordinated to maintain cellular and whole-body homeostasis. vanderbilt.edu

Assessing Metabolic Crosstalk Between Cholesterol and Other Lipid Biosynthesis Pathways (e.g., Fatty Acids)

The biosynthesis of cholesterol and fatty acids are two of the most critical anabolic pathways in cellular metabolism, sharing a common precursor, acetyl-CoA. The coordination and crosstalk between these pathways are essential for maintaining cellular homeostasis, including membrane biogenesis and energy storage. Stable isotope tracing with ¹³C-labeled molecules is a key technique for dissecting this relationship.

While many studies utilize ¹³C-labeled precursors like glucose or acetate (B1210297) to simultaneously track the de novo synthesis of both cholesterol and fatty acids, introducing Cholesterol-4-¹³C can provide unique insights into the regulatory feedback and metabolic interplay. researchgate.netnih.gov For instance, by tracing the metabolic fate of exogenous ¹³C-cholesterol, researchers can investigate how cholesterol uptake and its subsequent intracellular processing influence the rate of fatty acid synthesis.

In macrophage models, stimulation with type I interferons has been shown to reprogram lipid metabolism, decreasing the expression of genes involved in both cholesterol and fatty acid synthesis while increasing lipid import. nih.gov Using ¹³C isotope enrichment studies, it was demonstrated that this reprogramming involves a shift from endogenous synthesis to exogenous uptake for maintaining lipid pools. nih.gov Introducing Cholesterol-4-¹³C in such a system could precisely quantify how the trafficking and metabolism of imported cholesterol impact the flux through the fatty acid synthesis pathway under different inflammatory conditions.

Research in the oleaginous microorganism Schizochytrium sp. has also highlighted the co-regulation of sterol and fatty acid synthesis. Chemical inhibition of sterol biosynthesis in this organism was found to promote the accumulation of fatty acids, indicating a direct metabolic crosstalk. While this study used inhibitors, a similar investigation using Cholesterol-4-¹³C could trace the specific metabolic consequences of increased cholesterol availability on fatty acid production pathways.

Table 1: Example Data from Isotope Tracing Studies on Lipid Crosstalk

This table illustrates the type of data obtained from stable isotope tracing experiments, which could be adapted using Cholesterol-4-¹³C to study its specific effects. The data shown here is based on studies using ¹³C-labeled precursors to measure de novo synthesis.

| Cell Type/Condition | Tracer Used | Key Finding | Implication for Crosstalk |

| Mouse Macrophages (BMDMs) + IFNβ | ¹³C-Precursors | Decreased de novo synthesis of cholesterol and fatty acids; increased lipid import. nih.gov | Inflammatory signals coordinately downregulate both pathways, favoring lipid uptake over synthesis. |

| Schizochytrium sp. + Sterol Synthesis Inhibitor | N/A (Inhibitor Study) | Inhibition of sterol synthesis led to increased fatty acid accumulation. | A reciprocal regulation exists where the sterol pathway can suppress or modulate fatty acid synthesis. |

| C57BL/6J Mice + High Carbohydrate Diet | ¹³C/²H Tracers | Excess dietary carbohydrates are converted into both free fatty acids and cholesterol. science.gov | The pathways are co-regulated in response to nutrient availability, sharing common substrate pools. |

Analysis of Metabolic Control and Channeling in Sterol Biosynthetic Routes

The conversion of lanosterol to cholesterol is not a single, linear path but involves a complex network of enzymatic reactions that can proceed through at least two major intersecting routes: the Bloch pathway and the Kandutsch-Russell (K-R) pathway. elifesciences.org These pathways differ in the timing of the reduction of the C24 double bond in the sterol side chain. elifesciences.org Determining the flux through these parallel pathways is critical for understanding the control of cholesterol synthesis and the production of various bioactive sterol intermediates.

Stable isotope labeling combined with mass spectrometry analysis is a powerful tool for dissecting the flux through these distinct biosynthetic routes. By administering a ¹³C-labeled precursor and analyzing the isotopic enrichment patterns (isotopomers) of downstream sterol intermediates, researchers can quantify the relative contribution of each pathway. elifesciences.org For example, a study in mice using stable isotope labeling revealed that, contrary to the canonical view, most tissues utilize a "modified" Kandutsch-Russell pathway, and the proportional flux through the Bloch pathway is highly tissue-specific. elifesciences.org

Key Findings from a Mouse Sterol Flux Analysis Study: elifesciences.org

Tissue-Specificity: The flux through the Bloch pathway varied dramatically between tissues, from as low as 8% in the preputial gland to as high as 97% in the testes.

Metabolic Regulation: Sterol depletion in cultured cells was shown to increase the metabolic flux through the Bloch pathway.

Enzymatic Control: Overexpression of the enzyme 24-dehydrocholesterol reductase (DHCR24), which reduces the C24 double bond, enhanced the flux through the modified K-R pathway.

While these studies often use precursors like labeled acetate or water to trace the entire de novo synthesis pathway, Cholesterol-4-¹³C can be used to investigate post-lanosterol steps and metabolic channeling. By introducing Cholesterol-4-¹³C that is also labeled at other key positions, it would be possible to trace its conversion through different enzymatic modifications. This approach can help elucidate whether sterol intermediates are released into a common pool or are "channeled" directly from one enzyme to the next within multi-enzyme complexes, a proposed mechanism for increasing efficiency and preventing the buildup of potentially toxic intermediates. The existence of such complexes, sometimes called "sterol-somes," is supported by protein-protein interaction studies and suggests a high degree of organization and metabolic control within the sterol biosynthetic route.

Table 2: Relative Flux Through Cholesterol Biosynthesis Pathways in Different Mouse Tissues

This table is based on data from a flux analysis study using stable isotope labeling to demonstrate the tissue-specific nature of sterol biosynthetic routes. elifesciences.org Such data provides insights into metabolic control and channeling.

| Tissue | Bloch Pathway Flux (%) | Modified K-R Pathway Flux (%) |

| Testes | 97% | 3% |

| Brain | 75% | 25% |

| Adrenal Gland | 60% | 40% |

| Liver | 30% | 70% |

| Preputial Gland | 8% | 92% |

Perspectives and Future Directions In13c Cholesterol Research

Integration with Systems Biology and Computational Modeling for Comprehensive Flux Analysis

The integration of stable isotope tracing with systems biology and computational modeling represents a paradigm shift in metabolic research. By using Cholesterol-4-13C as a tracer, researchers can move beyond static measurements of metabolite concentrations to a dynamic understanding of metabolic flux—the rate of turnover of molecules through a metabolic pathway.

When this compound is introduced into a biological system, its labeled carbon atom is incorporated into various downstream metabolites and cholesterol esters. By tracking the rate and pattern of 13C enrichment in these molecules over time using techniques like mass spectrometry, scientists can quantify the flow of cholesterol through different pathways. This data provides a detailed map of cholesterol trafficking, esterification, and catabolism.

Computational modeling, particularly metabolic flux analysis (MFA), becomes essential for interpreting these complex datasets. MFA uses mathematical algorithms to construct models of metabolic networks. The experimental data from this compound tracing studies serve as critical inputs for these models, allowing for the calculation of flux rates throughout the network that would be impossible to measure directly. This integrated approach enables a holistic view of how cholesterol homeostasis is maintained and how it is perturbed in various disease states. For instance, it can reveal how genetic mutations or pharmacological interventions alter the flux through specific cholesterol-related pathways in conditions like atherosclerosis or Niemann-Pick disease.

Table 1: Application of 13C-Cholesterol in Flux Analysis Studies

| Research Area | Organism/Model | Key Finding |

|---|---|---|

| Reverse Cholesterol Transport | Human subjects | Quantification of the fractional rate of cholesterol efflux from macrophages. |

| Steroidogenesis | Adrenal cell culture | Tracing the conversion of cholesterol to steroid hormones. |

Development of Novel 13C-Labeling Strategies for Advanced Lipidomics Applications

While single-labeled this compound is powerful, the future lies in the development of more sophisticated labeling strategies to answer more complex biological questions. Advanced lipidomics, which aims to comprehensively identify and quantify all lipid species in a system, benefits immensely from innovative isotope labeling.

Future strategies may involve the synthesis of cholesterol molecules with multiple 13C labels at specific positions. For example, a dually labeled cholesterol molecule could help to simultaneously track different parts of the cholesterol backbone as it is metabolized. This could provide unprecedented detail on the enzymatic processing of the sterol ring and its side chain.

Furthermore, combining 13C-cholesterol tracing with other isotopic labels (e.g., deuterium (B1214612), 15N) in a multi-tracer experiment can provide a more comprehensive picture of lipid metabolism. This approach, often referred to as multi-isotope imaging mass spectrometry (MIMS), allows for the simultaneous tracking of different classes of molecules, such as lipids and proteins, and their interactions. For instance, researchers could track the esterification of 13C-cholesterol with fatty acids labeled with deuterium to study the dynamics of cholesteryl ester formation and storage in lipid droplets.

Advancements in Non-Invasive Metabolic Imaging using 13C-Labeled Tracers

A significant frontier in metabolic research is the ability to visualize metabolic processes in real-time within living organisms. Non-invasive imaging techniques utilizing 13C-labeled tracers are at the forefront of this effort. While PET and SPECT imaging have been used for decades, they often rely on radioactive tracers. The use of stable isotopes like 13C offers a non-radioactive alternative for dynamic metabolic imaging.

One of the most promising techniques is hyperpolarized 13C magnetic resonance imaging (MRI). In this method, a 13C-labeled substrate, such as a cholesterol precursor or metabolite, is hyperpolarized, a process that dramatically increases its MRI signal by tens of thousands of times. This strong signal allows for the real-time imaging of the tracer's uptake and conversion into other molecules directly within the tissue of a living subject.

Although direct imaging of hyperpolarized this compound is challenging due to its poor solubility and slow metabolism, the technique can be applied to its more soluble precursors or breakdown products. By tracking the metabolic fate of these related 13C-labeled molecules, researchers can gain spatial and temporal information about cholesterol metabolism in specific organs like the liver, brain, or even within tumors. These advancements hold the potential to transform the diagnosis and monitoring of metabolic diseases by providing a window into the dynamic biochemical processes occurring in the body.

Exploring Uncharted Tissue-Specific and Cell-Type Specific Cholesterol Metabolism

It is increasingly clear that cholesterol metabolism is not uniform throughout the body. Different tissues and even different cell types within a single tissue have unique ways of handling cholesterol. This compound is an invaluable tool for dissecting these location-specific metabolic nuances.

By combining 13C-cholesterol administration in animal models with advanced analytical techniques, researchers can map the fate of cholesterol with high resolution. For example, after introducing this compound, tissues can be harvested and analyzed by mass spectrometry imaging. This technique can visualize the distribution of the 13C label within a thin section of tissue, revealing which cell types have taken up the cholesterol and how they have processed it.

This approach can answer critical questions such as:

How does cholesterol trafficking in neurons differ from that in glial cells within the brain?

What are the specific pathways of cholesterol metabolism in specialized cells of the adrenal gland or the retina?

How do different immune cells, like macrophages and lymphocytes, handle cholesterol in the context of inflammation and atherosclerosis?

Uncovering these cell-type-specific metabolic signatures is a crucial step toward developing targeted therapies. By understanding how a specific cell type's cholesterol metabolism contributes to a disease, it may be possible to design interventions that selectively modulate these pathways, leading to more effective treatments with fewer side effects.

Table 2: Investigated Compound Names

| Compound Name |

|---|

| This compound |

| Cholesterol |

| Cholesteryl ester |

| Deuterium |

| Niemann-Pick disease |

| Carbon-13 |

Q & A

Q. How is Cholesterol-4-13C utilized in tracer studies to investigate cholesterol metabolism pathways?

this compound, a stable isotope-labeled compound, is critical for tracing metabolic pathways in vivo and in vitro. Researchers employ mass spectrometry or nuclear magnetic resonance (NMR) to quantify 13C incorporation into metabolites, enabling precise mapping of cholesterol biosynthesis, turnover, and transport. Methodological rigor requires verifying isotopic purity (>98%) and controlling for natural 13C abundance in biological systems. Experimental designs should include baseline measurements of unlabeled cholesterol in control groups to isolate tracer-specific signals .

Q. What experimental controls are critical when using this compound in cell culture studies to ensure isotopic integrity?

Essential controls include:

- Negative controls : Cells treated with unlabeled cholesterol to account for endogenous synthesis.

- Isotope dilution assays : To quantify tracer incorporation efficiency.

- Sterol-depletion protocols : Use lipoprotein-deficient serum to minimize exogenous cholesterol interference.

- Temperature and light controls : this compound is light-sensitive and prone to oxidation; storage at -80°C in inert atmospheres preserves stability. Documentation of batch-specific purity certificates is mandatory for reproducibility .

Advanced Research Questions

Q. How can researchers address discrepancies in isotopic enrichment data from this compound experiments across different biological models?

Discrepancies often arise from variations in tissue-specific metabolic rates or differences in tracer delivery (e.g., in vivo vs. in vitro systems). To resolve this:

- Normalize data to tissue mass or protein content.

- Validate with orthogonal methods : Compare NMR-derived flux data with radiolabeled (e.g., 14C-cholesterol) assays.

- Meta-analysis frameworks : Apply the Newcastle-Ottawa Scale to assess study quality and heterogeneity in experimental conditions, ensuring only studies with comparable designs (e.g., dosing protocols, sampling timelines) are pooled .

Q. What statistical approaches are recommended for analyzing time-resolved metabolic flux data generated with this compound?

Compartmental modeling (e.g., SAAM II software) is widely used to estimate flux rates. Key steps include:

- Non-linear regression to fit tracer enrichment curves.

- Bayesian hierarchical models : To account for inter-individual variability in human studies.

- Sensitivity analysis : Test assumptions about precursor pools (e.g., acetyl-CoA availability for cholesterol synthesis). Data should be reported with 95% confidence intervals and validated against kinetic parameters from prior studies .

Q. How does the purity of this compound impact experimental outcomes in membrane dynamics research?

Impurities (>2%) in isotopic labeling can distort fluorescence resonance energy transfer (FRET) measurements in membrane studies. Researchers must:

- Verify purity via gas chromatography-mass spectrometry (GC-MS).

- Use lipid-reconstitution protocols : Ensure cholesterol is incorporated into liposomes at physiologically relevant ratios (e.g., 30-40 mol%).

- Control for oxidation products : 7-ketocholesterol impurities alter membrane rigidity; include antioxidants (e.g., BHT) in storage buffers .

Q. What are the ethical considerations when designing longitudinal studies using isotopic cholesterol analogs in animal models?

- Justification of isotope use : Regulatory boards require proof that non-labeled alternatives cannot achieve study objectives.

- Radiation safety : While 13C is non-radioactive, concurrent use of radiolabeled compounds (e.g., 3H-cholesterol) demands adherence to ALARA principles.

- Humane endpoints : Predefine criteria for early termination (e.g., excessive weight loss due to metabolic stress). Retrospective power analyses should justify sample sizes to minimize animal use .

Q. How can systematic reviews be structured to synthesize conflicting findings from this compound tracer studies in different tissues?

- PRISMA guidelines : Define inclusion criteria (e.g., studies using LC-MS/MS quantification) and exclude low-evidence reports (e.g., letters, reviews).

- Subgroup analysis : Stratify by tissue type (e.g., hepatic vs. neuronal cholesterol pools) and tracer administration routes (oral vs. intravenous).

- Risk of bias assessment : Use tools like ROBINS-I to evaluate confounding variables (e.g., dietary cholesterol intake in human trials). Contradictions should be contextualized via sensitivity analyses .

Tables for Methodological Reference

Table 1. Key Quality Checks for this compound Studies

| Parameter | Recommended Method | Acceptable Range | Citation |

|---|---|---|---|

| Isotopic Purity | GC-MS | ≥98% | |

| Oxidative Stability | HPLC with UV detection | ≤0.5% 7-ketocholesterol | |

| Tracer Incorporation | Isotope dilution assay | CV <15% |

Table 2. Statistical Tools for Metabolic Flux Analysis

| Tool | Application | Software/Platform | Citation |

|---|---|---|---|

| Compartmental Modeling | Kinetic parameter estimation | SAAM II | |

| Bayesian Hierarchical | Inter-individual variability | Stan/RStan |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.